REACTION_CXSMILES
|
C(N(CC)CC)C.[CH3:8][C:9]1[N:14]=[C:13](Cl)[C:12]([N+:16]([O-:18])=[O:17])=[C:11]([Cl:19])[N:10]=1.[CH:20]([NH2:23])([CH3:22])[CH3:21]>O>[CH3:8][C:9]1[N:10]=[C:11]([Cl:19])[C:12]([N+:16]([O-:18])=[O:17])=[C:13]([NH:23][CH:20]([CH3:22])[CH3:21])[N:14]=1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
32.5 g
|
Type
|
reactant
|
Smiles
|
CC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])Cl
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N
|
Name
|
|
Quantity
|
4 L
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the mixture is then stirred for 11/4 hours at this temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the precipitate is filtered off with suction
|
Type
|
WASH
|
Details
|
washed 3 times with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The crude product is dried at 50° C
|
Type
|
WAIT
|
Details
|
11 Torr for 16 hours
|
Duration
|
16 h
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])NC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 73.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |